molecular formula C13H14ClN3O2S B5593868 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5593868
M. Wt: 311.79 g/mol
InChI Key: WPZRQAPNWQHPOZ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and an acetamide side chain linked to a 4-chlorophenoxy moiety. This structure combines lipophilic (propan-2-yl, 4-chlorophenoxy) and hydrogen-bonding (acetamide) groups, which are critical for interactions in biological or material applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-8(2)12-16-17-13(20-12)15-11(18)7-19-10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZRQAPNWQHPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features, melting points, and synthetic yields of closely related 1,3,4-thiadiazole derivatives:

Compound ID & Source R₁ (Thiadiazole Substituent) R₂ (Phenoxy/Acetamide Substituent) Melting Point (°C) Yield (%)
Target Compound Propan-2-yl 4-Chlorophenoxy Not reported Not reported
5e 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134 74
5f Methylthio 2-Isopropyl-5-methylphenoxy 158–160 79
5g Ethylthio 2-Isopropyl-5-methylphenoxy 168–170 78
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82
5k Methylthio 2-Methoxyphenoxy 135–136 72
4y Ethyl p-Tolylamino-thiadiazole Not reported Not reported
Flufenacet Trifluoromethyl 4-Fluorophenyl Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : Bulkier groups (e.g., benzylthio in 5e, 5j) correlate with lower melting points (132–140°C), while smaller substituents (methylthio in 5f) result in higher melting points (158–160°C), likely due to reduced molecular flexibility .
  • Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88% yield) are more efficiently synthesized than methoxy-substituted analogs (5k: 72%), suggesting steric or electronic factors influence reaction pathways .
Anticancer Activity
  • Compound 4y : Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cancer cells. The p-tolylamino and ethyl groups enhance aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹), highlighting the importance of electron-donating substituents.
  • Compound 3 and 8 : Induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), with π-π interactions and hydrogen bonds critical for binding .
Antimicrobial Activity
  • The 4-methylbenzylthio group in 5c (mp 169–171°C) may improve membrane permeability compared to 5d’s 4-chlorobenzylthio group (mp 179–181°C) .
Herbicidal Activity
  • Flufenacet : A commercial herbicide with a trifluoromethyl-thiadiazole core, illustrating how electronegative groups enhance agrochemical activity. This contrasts with the target compound’s 4-chlorophenoxy group, which may prioritize medicinal over agricultural applications.

Computational and Structural Insights

  • Molecular Docking: Compounds 3 and 8 show that π-π stacking and hydrogen bonding with Akt’s active site drive inhibitory effects. The target compound’s 4-chlorophenoxy group could similarly engage in hydrophobic interactions, while the acetamide may form hydrogen bonds.
  • Crystallography : Tools like SHELXL and ORTEP-3 are widely used for confirming thiadiazole derivatives’ structures, ensuring accuracy in structure-activity relationship (SAR) studies.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent.

Synthesis

The synthesis of thiadiazole derivatives, including the target compound, typically involves multi-step chemical reactions. The general synthetic route includes:

  • Formation of the thiadiazole ring via condensation reactions.
  • Substitution reactions to introduce the chlorophenoxy and isopropyl groups.
  • Final acetamide formation through amide coupling.

Anticancer Properties

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. A notable report indicated that compounds similar to This compound showed promising cytotoxic effects against various human cancer cell lines.

Cell Line IC50 (µM) Reference
K562 (CML)7.4
LoVo (Colon Cancer)2.44
MCF-7 (Breast Cancer)23.29

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.

The mechanisms through which thiadiazole derivatives exert their anticancer effects are multifaceted:

  • Inhibition of Kinases : Some studies highlight the ability of these compounds to inhibit protein kinases such as Bcr-Abl, which is crucial in chronic myelogenous leukemia (CML). The binding affinity and interaction with key amino acid residues have been modeled using molecular docking studies .
  • Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest in the G0/G1 phase and G2 + M phase in various cancer cell lines while reducing S-phase populations .

Case Studies

  • Case Study: Thiadiazole Derivatives in Cancer Therapy
    • A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one derivative demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation, indicating strong anti-proliferative effects compared to standard treatments .
    • The study also assessed the toxicity of these compounds using Daphnia tests, revealing low toxicity profiles (less than 20% lethality) even at high concentrations (200 µM), suggesting a favorable safety margin for further development .
  • Case Study: Molecular Docking Studies
    • Molecular docking studies on similar compounds indicated that specific functional groups play critical roles in binding affinity and biological activity. For instance, interactions with ATP-binding domains of kinases were highlighted as significant for the anticancer activity observed .

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